2,6-Dibromobenzoyl chloride
Description
2,6-Dibromobenzoyl chloride is an organic compound with the molecular formula C7H3Br2ClO. It is a derivative of benzoyl chloride, where two bromine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
2,6-dibromobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZDJLKJUQFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzoyl chloride can be synthesized through the bromination of 2,6-dibromobenzoic acid. The reaction involves treating 2,6-dibromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions and the use of specialized equipment to handle the corrosive nature of the reagents involved. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromobenzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6-dibromobenzoic acid.
Reduction: Reduction reactions can lead to the formation of 2,6-dibromobenzaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed:
2,6-Dibromobenzoic Acid: Formed through oxidation.
2,6-Dibromobenzaldehyde: Formed through reduction.
2,6-Dibromobenzamide: Formed through substitution with ammonia.
Scientific Research Applications
2,6-Dibromobenzoyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,6-Dibromobenzoyl chloride is similar to other halogenated benzoyl chlorides, such as 2-bromobenzoyl chloride and 2,6-dichlorobenzoyl chloride. its unique feature is the presence of two bromine atoms, which can influence its reactivity and applications. The comparison highlights its distinctiveness in terms of chemical behavior and utility.
Comparison with Similar Compounds
2-Bromobenzoyl Chloride
2,6-Dichlorobenzoyl Chloride
2-Chlorobenzoyl Chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
2,6-Dibromobenzoyl chloride is an aromatic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and pertinent data regarding its biological effects, mechanisms, and applications.
Chemical Structure and Properties
This compound is a derivative of benzoyl chloride with bromine substituents at the 2 and 6 positions of the benzene ring. Its molecular formula is C7H4Br2ClO, and it is typically used in organic synthesis as an acylating agent.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a comparative analysis of various halogenated benzoyl derivatives, this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 150 |
| Escherichia coli | 200 |
These results suggest that the bromine substituents enhance the compound's ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions essential for bacterial survival .
Anti-inflammatory Effects
In vitro studies have also explored the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The compound's mechanism appears to involve the suppression of NF-κB activation pathways, which are crucial in mediating inflammatory responses .
Case Study 1: Antimicrobial Testing
A study conducted at a university laboratory evaluated the antibacterial efficacy of various benzoyl derivatives, including this compound. The compound was tested against clinical isolates of S. aureus and E. coli. Results indicated that it not only inhibited bacterial growth but also exhibited bactericidal effects at higher concentrations.
Case Study 2: In Vivo Anti-inflammatory Activity
Another significant study assessed the anti-inflammatory effects of this compound in a mouse model of acute inflammation induced by carrageenan. Mice treated with the compound showed a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : By modifying key functional groups in bacterial enzymes or proteins involved in metabolism or replication.
- Modulation of Immune Responses : The compound may alter signaling pathways related to inflammation and immune response regulation.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2,6-dibromobenzoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Regularly inspect gloves for integrity before use .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of corrosive vapors. Use respirators if high concentrations are unavoidable .
- First Aid : For skin contact, immediately rinse with water and soap. For eye exposure, flush with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
- Storage : Store in a locked, corrosion-resistant container at 0–6°C to minimize hydrolysis and degradation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS to assess purity, comparing retention times with certified standards.
- Spectroscopy : Confirm structure via -NMR (e.g., aromatic proton splitting patterns) and FT-IR (C=O stretch at ~1760 cm) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point consistency with literature values (e.g., 36–41°C for analogous chlorinated derivatives) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : Bromination of benzoyl chloride derivatives using Br or NBS in the presence of Lewis acids (e.g., AlCl) .
- Side-Chain Chlorination : Optimize reaction conditions (temperature, catalyst) to minimize over-bromination. Single-factor experiments can identify optimal yields (e.g., 63% yield reported for dichloro analogs) .
- Purification : Distillation under reduced pressure or recrystallization from dry hexane to isolate high-purity product .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis of this compound during reactions requiring anhydrous conditions?
- Methodological Answer :
- Moisture Control : Use molecular sieves (3Å) in reaction solvents (e.g., dry DCM or THF). Pre-dry glassware at 120°C overnight.
- Inert Atmosphere : Conduct reactions under nitrogen or argon. Employ Schlenk-line techniques for air-sensitive steps .
- Alternative Reagents : Stabilize the compound by converting it to a less reactive intermediate (e.g., mixed anhydride) before further derivatization .
Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points, reactivity)?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference DSC data with NIST Chemistry WebBook entries for analogous compounds (e.g., 2,6-dichlorobenzoyl chloride) .
- Batch Analysis : Compare multiple synthesis batches to identify impurities affecting thermal properties. Use elemental analysis (EA) to confirm stoichiometry .
- Literature Review : Prioritize peer-reviewed studies over vendor catalogs, which may lack detailed experimental conditions .
Q. How can this compound be adapted for fragment-based drug discovery, such as Substrate Activity Screening (SAS)?
- Methodological Answer :
- Library Design : Synthesize a fragment library by coupling this compound with aminocoumarins or fluorogenic substrates. Monitor protease activity via fluorescence quenching .
- Inhibitor Development : Optimize fragment hits by introducing electron-withdrawing groups (Br) to enhance binding to catalytic cysteine or serine residues in proteases .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure values for substrate turnover, identifying non-peptidic inhibitors with low nM affinity .
Q. What analytical methods are recommended for detecting trace byproducts (e.g., dioxins) during high-temperature reactions involving this compound?
- Methodological Answer :
- GC-MS/MS : Employ selective ion monitoring (SIM) for chlorinated/brominated dioxins (e.g., m/z 320–460 range). Compare with EPA Method 1613 standards .
- HPLC-UV/Vis : Use C18 columns with gradient elution (acetonitrile/water) to separate polar byproducts. Confirm identities via spiking with authentic standards .
- Toxicological Screening : Assess endocrine disruption potential using in vitro assays (e.g., AhR receptor binding) for risk mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
